Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-
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Overview
Description
Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- is a chemical compound with the molecular formula C9H8Cl2N2O It is a member of the hydrazonoyl chloride family, which are known for their diverse reactivity and applications in organic synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans .
Mode of Action
These compounds are known to react with active methylene nitriles such as cyanoacetophenone, alkyl cyanoacetates, cyanoacetanilides, and malononitrile to form respective pyrazole derivatives .
Biochemical Pathways
Similar compounds have been found to inhibit the electron transport chain reaction and its conversion of co2 to carbohydrate precursors .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .
Result of Action
Similar compounds have been found to inhibit further development of the weed .
Action Environment
Similar compounds have been found to be more difficult to oxidize depending on the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also involve rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazonoyl chloride group.
Condensation Reactions: It can react with amines and other nucleophiles to form hydrazone derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to drive the reactions to completion.
Major Products Formed
The major products formed from reactions involving Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include various hydrazone derivatives and heterocyclic compounds. These products are often of interest for their potential biological activities and applications in materials science.
Scientific Research Applications
Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include:
- N-(2,4-dichlorophenyl)-2-oxopropanehydrazonoyl chloride
- 2-chlorophenyl-N-(4-chlorophenyl)carbamate
- S-(4-chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate
Uniqueness
What sets Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- apart from similar compounds is its specific reactivity and the unique properties of its derivatives. The presence of the 4-chlorophenyl group and the hydrazonoyl chloride moiety confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCGGWBOWGPJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377951 |
Source
|
Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18247-78-4 |
Source
|
Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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